Ethyl caffeate

Übersicht

Beschreibung

Ethyl caffeate is an ester of hydroxycinnamic acid, a naturally occurring organic compound. It is found in several plants, including Bidens pilosa, Polygonum amplexicaule, and Ligularia fischeri. This compound is known for its various biological activities, including anti-inflammatory, anticancer, and antifibrotic properties .

Vorbereitungsmethoden

Ethyl caffeate can be synthesized through the esterification of caffeic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions . In an industrial setting, this compound can also be produced via biosynthesis. Genes involved in the caffeic acid synthesis pathway, such as tyrosine ammonia-lyase and p-coumaric acid hydroxylase, are introduced into Escherichia coli along with 4-coumaroyl CoA ligase and acyltransferases. In the presence of ethanol, Escherichia coli harboring these genes can successfully synthesize this compound .

Analyse Chemischer Reaktionen

Oxidation Reactions

The catechol group and conjugated double bond make ethyl caffeate susceptible to oxidation:

Primary Oxidation Pathways :

| Oxidizing Agent | Products | Conditions | Reference |

|---|---|---|---|

| KMnO₄ (acidic) | Quinones | Room temp | |

| O₂ (aerobic) | Semiquinones | pH 7–9 |

Key Findings :

-

Oxidation at the 3,4-dihydroxyphenyl ring generates stable quinones.

-

Autoxidation in alkaline solutions forms semiquinone radicals detectable via ESR spectroscopy .

Reduction Reactions

The α,β-unsaturated ester undergoes selective hydrogenation:

Hydrogenation :

this compound + H₂ → Dihydrothis compound

Conditions :

Applications :

-

Dihydro derivatives show enhanced stability in biological assays.

-

Reduced products retain antioxidant activity but lose pro-apoptotic effects .

Substitution Reactions

This compound participates in nucleophilic substitutions at the ester group:

Example Reaction with Methylamine :

this compound + Methylamine → Caffeoyl methylamide + Ethanol

Conditions :

Structural Impact :

-

Substitution alters solubility (e.g., amides are more lipophilic).

-

Bioactivity shifts from anti-inflammatory to antifibrotic profiles .

Enzymatic Transesterification

This compound serves as a substrate for lipase-catalyzed transesterification:

Reaction with Glycerol :

this compound + Glycerol → Glyceryl monocaffeate + Ethanol

Optimized Conditions :

| Parameter | Value |

|---|---|

| Enzyme load | 22.5% (w/w) |

| Molar ratio (EC:Glycerol) | 1:12.75 |

| Temperature | 72.5°C |

| Time | 10.5 hours |

| Yield | 95.8% |

Kinetic Analysis :

Stability Under Various Conditions

This compound’s reactivity is pH- and temperature-dependent:

| Condition | Stability Outcome | Reference |

|---|---|---|

| Acidic (pH 2–5) | High stability (≤5% degradation) | |

| Alkaline (pH >8) | Rapid oxidation to quinones | |

| 25°C (aqueous) | 50% degradation in 48 hrs | |

| 4°C (dry) | Stable for ≥6 months |

Michael Addition Reactions

The α,β-unsaturated ester enables conjugate additions:

Example with Thiols :

this compound + Glutathione → Thioether adduct

Biological Relevance :

-

Adduct formation in vivo may explain detoxification pathways.

-

Competes with cellular electrophiles for nucleophilic targets .

Photochemical Reactivity

UV exposure induces structural changes:

Key Observations :

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications in Neurodegenerative Diseases

Alzheimer's Disease (AD)

Recent research has highlighted the protective effects of ethyl caffeate against amyloid-beta42 (Aβ42) toxicity, a key factor in Alzheimer's disease pathology. A study demonstrated that EC ameliorated neuronal cell death induced by Aβ42 in PC12 cells and improved the lifespan and mobility of Drosophila melanogaster models expressing human Aβ42. These findings suggest that EC may possess therapeutic properties for AD, potentially offering a novel approach to treatment .

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects through the inhibition of key inflammatory pathways.

Mechanism of Action

- NF-kappaB Pathway Inhibition : EC suppresses the activation of NF-kappaB, a critical transcription factor involved in inflammatory responses. This inhibition leads to decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are pivotal in inflammation .

- Experimental Evidence : In vitro studies on RAW 264.7 macrophages showed that EC significantly reduced lipopolysaccharide (LPS)-induced nitric oxide production and COX-2 expression, demonstrating its potential as an anti-inflammatory agent .

Cancer Chemoprevention

This compound's ability to modulate inflammatory pathways also positions it as a candidate for cancer chemoprevention. By inhibiting COX-2 and iNOS expressions, EC may reduce the risk of cancer associated with chronic inflammation .

Allergy and Immune Response Modulation

Recent studies have indicated that this compound can inhibit the aryl hydrocarbon receptor (AhR) signaling pathway, which is implicated in allergic responses. By antagonizing AhR activation, EC demonstrates potential as an anti-allergic agent, particularly in conditions where mast cell activation plays a role .

Pharmacological Potential and Source Variability

Source Identification

this compound is primarily isolated from plants such as Bidens pilosa and Polygonum amplexicaule, which are traditionally used for their medicinal properties. Variability in the concentration of this compound among different plant sources has been documented, emphasizing the importance of source selection for pharmacological applications .

Data Summary

Wirkmechanismus

Ethyl caffeate exerts its effects through various molecular targets and pathways. It inhibits the activation of nuclear factor kappa B, a transcription factor that regulates the expression of genes involved in inflammation and immune responses. By suppressing nuclear factor kappa B activation, this compound reduces the production of inflammatory mediators, such as inducible nitric oxide synthase, cyclooxygenase-2, and prostaglandin E2 . Additionally, this compound has been shown to inhibit aldosterone synthase, an enzyme involved in the biosynthesis of aldosterone, which plays a significant role in the regulation of blood pressure .

Vergleich Mit ähnlichen Verbindungen

Ethyl caffeate is similar to other hydroxycinnamic acid esters, such as:

Caffeic acid: The parent compound of this compound, known for its antioxidant and anti-inflammatory properties.

Chlorogenic acid: A conjugate of caffeic acid and quinic acid, found in coffee and known for its antioxidant activity.

Ferulic acid: Another hydroxycinnamic acid derivative with antioxidant and anti-inflammatory properties.

This compound is unique due to its specific ester structure, which imparts distinct biological activities and chemical reactivity compared to its parent compound and other similar esters.

Biologische Aktivität

Ethyl caffeate, a natural phenolic compound derived from caffeic acid, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and antioxidant responses. This article synthesizes recent research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

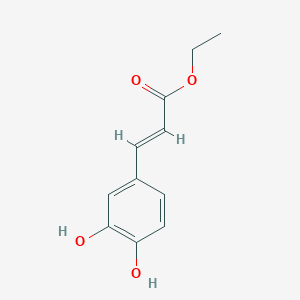

Chemical Structure and Properties

This compound (chemical formula: CHO) is an ester formed from caffeic acid and ethanol. Its structure includes a catechol moiety and an α,β-unsaturated ester group, which are critical for its biological activity. The compound is known for its solubility in organic solvents and moderate stability under physiological conditions.

Anti-Inflammatory Effects

This compound has been extensively studied for its anti-inflammatory properties. Key findings include:

- Inhibition of NF-κB Activation : this compound suppresses the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a pivotal transcription factor in inflammatory responses. It inhibits the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in RAW 264.7 macrophages with an IC value of 5.5 µg/ml . The compound also downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key mediators in inflammation .

- Impact on Cytokine Production : this compound significantly reduces the mRNA expression levels of pro-inflammatory cytokines such as IL-1β and IL-10 in LPS-stimulated macrophages . However, it does not inhibit TNF-α production, indicating a selective modulation of inflammatory pathways.

Antioxidant Activity

This compound exhibits notable antioxidant properties by scavenging free radicals and reducing oxidative stress markers. This activity contributes to its protective effects against cellular damage in various models of oxidative stress.

Aryl Hydrocarbon Receptor (AhR) Inhibition

Recent studies have revealed that this compound can inhibit AhR signaling pathways, which are often implicated in allergic responses and inflammation. By antagonizing AhR activation, this compound may mitigate mast cell activation and related allergic reactions .

In Vitro Studies

- Macrophage Models : In a study using RAW 264.7 macrophages, this compound was shown to significantly inhibit LPS-induced NO production and decrease the expression of inflammatory mediators through NF-κB pathway modulation .

- Mast Cell Activation : this compound's ability to inhibit AhR signaling was demonstrated using bone marrow-derived mast cells (BMMCs), where it suppressed AhR target gene expressions following exposure to AhR ligands .

In Vivo Studies

- Mouse Models : In TPA-treated mouse skin models, this compound effectively reduced COX-2 expression compared to traditional nonsteroidal anti-inflammatory drugs like celecoxib . This suggests a potential therapeutic application for skin inflammatory conditions.

- Collagen-Induced Arthritis : this compound has shown efficacy in reducing symptoms associated with collagen-induced arthritis in mice by inhibiting interferon-gamma responses, further supporting its anti-inflammatory potential .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7,12-13H,2H2,1H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKYDMULARNCIS-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70876375 | |

| Record name | Ethyl 3,4-dihydroxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70876375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66648-50-8, 102-37-4 | |

| Record name | Ethyl trans-caffeate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66648-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl caffeate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3,4-dihydroxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70876375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caffeic acid ethyl ester | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.